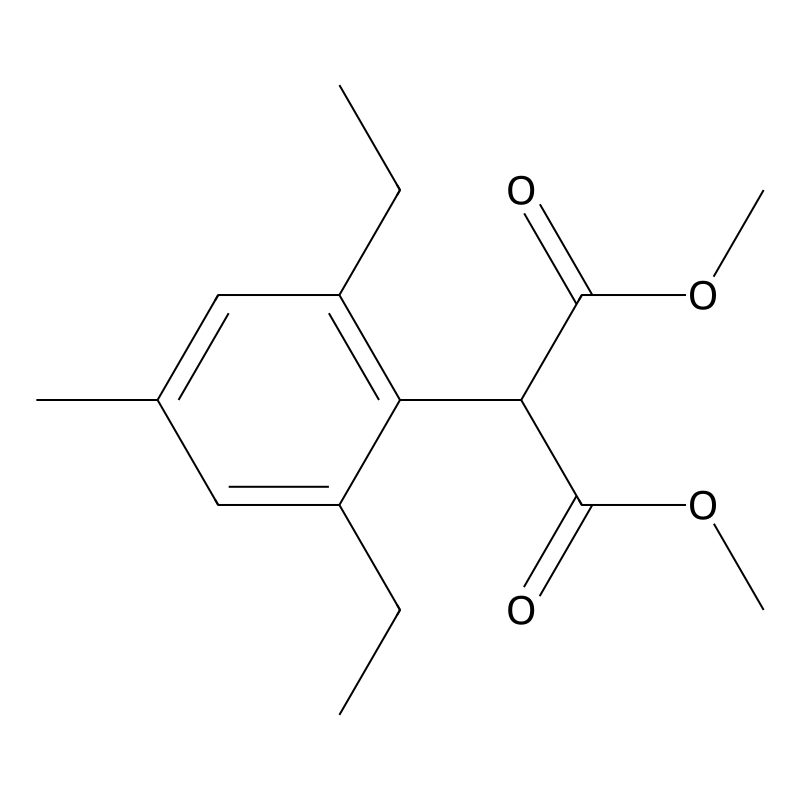

1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1,3-Dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate is a chemical compound with the molecular formula and a molecular weight of 278.35 g/mol. It is classified as a diester, specifically derived from malonic acid, featuring two methyl groups and a substituted phenyl group. This compound is notable for its structural complexity, which includes a propanedioate backbone and a 2,6-diethyl-4-methylphenyl substituent, contributing to its unique chemical properties and potential applications in various fields such as organic synthesis and pharmaceuticals.

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids.

- Reduction: Ester groups can be reduced to form alcohols.

- Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to diverse derivatives.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.

- Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective for reduction.

- Substitution Nucleophiles: Amines and alcohols can serve as nucleophiles under acidic or basic conditions.

Major Products Formed- From Oxidation: Carboxylic acids.

- From Reduction: Alcohols.

- From Substitution: Various esters and amides depending on the nucleophile employed.

- From Oxidation: Carboxylic acids.

- From Reduction: Alcohols.

- From Substitution: Various esters and amides depending on the nucleophile employed.

Research into the biological activity of 1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate suggests potential interactions with enzymes and biological pathways. The compound's ester groups may undergo hydrolysis to release active carboxylic acids that could interact with specific biological targets. Studies are ongoing to assess its efficacy as a drug precursor or active pharmaceutical ingredient, particularly in relation to its metabolic pathways and pharmacological properties .

Synthetic Routes

The synthesis of 1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. A common method includes:

- Reacting 2,6-diethyl-4-methylphenylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production

In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, which are crucial for large-scale production.

1,3-Dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate has several applications:

- Chemical Industry: Used as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Polymer Production: Acts as a catalyst in producing polyesters and polyurethanes.

- Research: Investigated for its potential biological activities and interactions with enzymes .

The interaction studies of 1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate focus on its biochemical pathways and effects on various enzymes. The hydrolysis of its ester groups may release biologically active components that can modulate enzyme activity or receptor interactions. Ongoing research aims to elucidate these mechanisms further to understand its potential therapeutic roles .

Similar Compounds- Dimethyl malonate: A simpler ester of malonic acid with similar reactivity.

- Diethyl malonate: Another ester of malonic acid featuring ethyl groups instead of methyl groups.

- Methyl 2-(2,6-diethyl-4-methylphenyl)malonate: A closely related compound with one methyl and one ethyl ester group.

Uniqueness

1,3-Dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate is unique due to its specific substitution pattern on the phenyl ring and the presence of two methyl ester groups. This structural configuration imparts distinct chemical and physical properties that make it suitable for specialized applications in research and industry compared to similar compounds.